(S)-Imazapyr

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

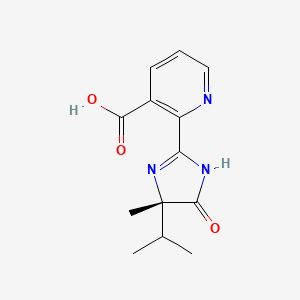

(S)-imazapyr is a 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid that has S configuration. It is a conjugate acid of a this compound(1-). It is an enantiomer of a (R)-imazapyr.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

(S)-Imazapyr is an imidazolinone herbicide that functions primarily as an acetolactate synthase (ALS) inhibitor. This mechanism disrupts the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—leading to plant death. Unlike animals, which obtain these amino acids from their diet, plants synthesize them; hence, this compound selectively affects plant life without significant toxicity to mammals or birds .

Agricultural Applications

This compound is extensively used in agricultural settings for:

- Weed Control : Effective against a wide range of annual and perennial weeds.

- Site Preparation : Used in land clearing before planting crops to ensure minimal competition from existing vegetation.

- Conifer Release : Helps in managing competing vegetation around conifer seedlings .

Application Rates

Typical application rates vary based on the target vegetation and environmental conditions. Research indicates:

- Average Application Rate : 0.24 lb acid equivalent per acre with a maximum application rate of 1.25 lb acid equivalent per acre .

- Effectiveness : Post-emergent applications are most effective when the target vegetation is actively growing.

Ecological Applications

This compound has also been proposed for use in aquatic environments to manage emergent and floating aquatic weeds. Its application in wetlands and semi-aquatic areas requires careful consideration due to potential risks to non-target aquatic vascular plants .

Environmental Fate

Research on the environmental fate of this compound indicates:

- Persistence : Estimated half-life in water can range from 300 to 700 days.

- Toxicity : While it is highly effective against target plants, it poses risks to aquatic ecosystems if not managed properly .

Case Study 1: Metabolism Studies in Livestock

Studies conducted on the metabolism of this compound in livestock, such as rats and goats, have shown that the compound does not accumulate significantly in edible tissues. For example, a study indicated that after administering this compound to goats, residues were detectable only in milk and kidneys at low levels . This finding supports its safety for agricultural use where livestock grazing occurs.

Case Study 2: Human Health Risk Assessment

A comprehensive risk assessment conducted by the U.S. Forest Service evaluated the potential human health risks associated with this compound applications in national forests. The assessment concluded that typical exposure scenarios did not present significant risks to human health or ecological receptors at standard application rates .

Data Tables

| Application Type | Target Species | Typical Rate (lb ae/acre) | Notes |

|---|---|---|---|

| Agricultural | Grasses, Broadleaf Weeds | 0.24 - 1.25 | Effective post-emergence |

| Aquatic | Emergent Aquatic Weeds | 0.45 - 1.25 | Potential risks to non-target plants |

| Site Preparation | Various Vegetation | 0.24 - 1.25 | Reduces competition for crops |

Eigenschaften

CAS-Nummer |

355841-28-0 |

|---|---|

Molekularformel |

C13H15N3O3 |

Molekulargewicht |

261.28 g/mol |

IUPAC-Name |

2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m0/s1 |

InChI-Schlüssel |

CLQMBPJKHLGMQK-ZDUSSCGKSA-N |

SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |

Isomerische SMILES |

CC(C)[C@]1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |

Kanonische SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.